molecular formula C19H26N4O B6790287 N-(cyclohexylmethyl)-1,3,5-trimethyl-N-pyridin-2-ylpyrazole-4-carboxamide

N-(cyclohexylmethyl)-1,3,5-trimethyl-N-pyridin-2-ylpyrazole-4-carboxamide

Cat. No.: B6790287
M. Wt: 326.4 g/mol
InChI Key: MKSYYJAJTZJBDW-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-1,3,5-trimethyl-N-pyridin-2-ylpyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a pyridinyl group, a cyclohexylmethyl group, and three methyl groups

Properties

IUPAC Name

N-(cyclohexylmethyl)-1,3,5-trimethyl-N-pyridin-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-14-18(15(2)22(3)21-14)19(24)23(17-11-7-8-12-20-17)13-16-9-5-4-6-10-16/h7-8,11-12,16H,4-6,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSYYJAJTZJBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N(CC2CCCCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-1,3,5-trimethyl-N-pyridin-2-ylpyrazole-4-carboxamide typically involves multi-step organic reactions

  • Preparation of the Pyrazole Core: : The pyrazole ring can be synthesized via a condensation reaction between a 1,3-diketone and hydrazine. For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

  • Introduction of the Pyridinyl Group: : The pyridinyl group can be introduced through a nucleophilic substitution reaction. For example, 2-chloropyridine can react with the pyrazole derivative in the presence of a base such as potassium carbonate to form N-pyridin-2-ylpyrazole.

  • Cyclohexylmethylation: : The cyclohexylmethyl group can be introduced via an alkylation reaction. Cyclohexylmethyl chloride can react with the N-pyridin-2-ylpyrazole derivative in the presence of a strong base like sodium hydride to yield the desired product.

  • Final Carboxamide Formation: : The carboxamide group can be introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : The pyridinyl group can participate in electrophilic substitution reactions, allowing for further functionalization. For example, nitration can introduce a nitro group onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(cyclohexylmethyl)-1,3,5-trimethyl-N-pyridin-2-ylpyrazole-4-carboxamide can be used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties in various organic reactions.

Biology

In biological research, this compound can be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound can be explored for its pharmacological properties. It may exhibit activity against certain diseases, and its derivatives could be optimized for better efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-1,3,5-trimethyl-N-pyridin-2-ylpyrazole-4-carboxamide would depend on its specific application. In a biological context, it may act by binding to a specific enzyme or receptor, altering its activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide: Lacks the pyridinyl group, which may affect its binding properties and reactivity.

    N-(cyclohexylmethyl)-1,3,5-trimethyl-N-phenylpyrazole-4-carboxamide: Contains a phenyl group instead of a pyridinyl group, which could influence its electronic properties and interactions.

Uniqueness

N-(cyclohexylmethyl)-1,3,5-trimethyl-N-pyridin-2-ylpyrazole-4-carboxamide is unique due to the presence of both the pyridinyl and cyclohexylmethyl groups, which confer distinct steric and electronic characteristics. These features can enhance its binding affinity and specificity for certain targets, making it a valuable compound for various applications.

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